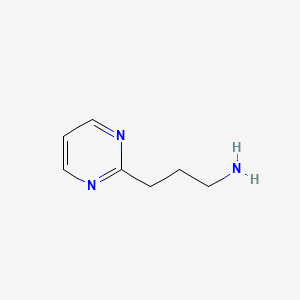
3-(Pyrimidin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrimidin-2-yl)propan-1-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds, similar to benzene and pyridine, but with two nitrogen atoms in the ring structure. This compound is characterized by the presence of a pyrimidin-2-yl group attached to a propan-1-amine moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyrimidin-2-yl derivatives and propan-1-amine.
Reaction Conditions: The reaction involves the nucleophilic substitution of a suitable leaving group in the pyrimidin-2-yl derivative with propan-1-amine under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or batch processes to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding amine oxide.
Reduction: Reduction reactions can reduce the pyrimidin-2-yl group to form simpler derivatives.
Substitution: Substitution reactions can replace the amine group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Reduced pyrimidin-2-yl derivatives
Substitution: A variety of substituted pyrimidin-2-yl compounds
Scientific Research Applications
3-(Pyrimidin-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3-(Pyrimidin-2-yl)propan-1-amine is similar to other pyrimidine derivatives, such as 3-(Pyrimidin-2-yl)acrylic acid and 3-(Pyrimidin-2-yl)propionic acid. it is unique in its structure and potential applications. The presence of the amine group distinguishes it from other pyrimidine derivatives, providing it with distinct chemical and biological properties.
Comparison with Similar Compounds
3-(Pyrimidin-2-yl)acrylic acid
3-(Pyrimidin-2-yl)propionic acid
2-(Pyridin-2-yl)pyrimidine derivatives
Properties
IUPAC Name |
3-pyrimidin-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-4-1-3-7-9-5-2-6-10-7/h2,5-6H,1,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYQUICJTGELHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
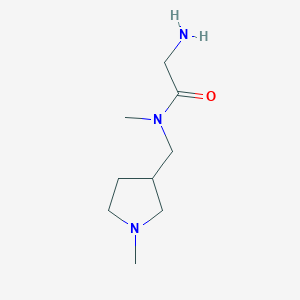
![1-[(2-chlorophenyl)methyl]-1H-pyrazole](/img/structure/B7861494.png)
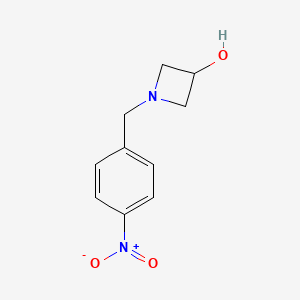
![1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B7861501.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B7861503.png)
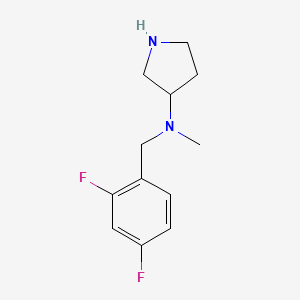
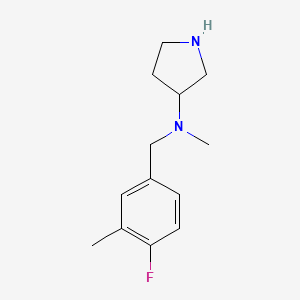
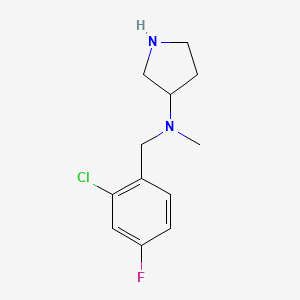
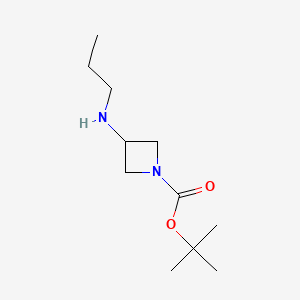
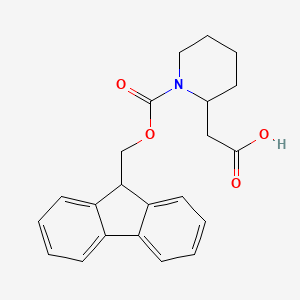
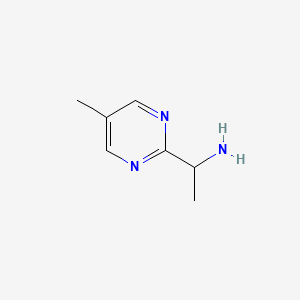
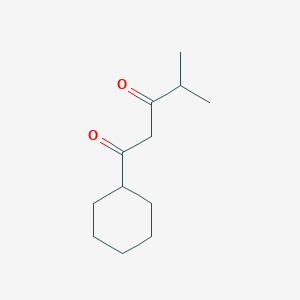
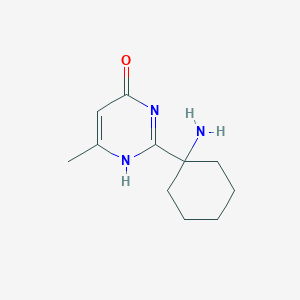
![[4-(Benzyloxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B7861569.png)
